molecular formula C8H8N2O B2585635 4-Formyl-3,5-dimethyl-1H-pyrrole-2-carbonitrile CAS No. 524035-96-9

4-Formyl-3,5-dimethyl-1H-pyrrole-2-carbonitrile

Cat. No.: B2585635
CAS No.: 524035-96-9
M. Wt: 148.165
InChI Key: VIKAOEYUWJYWRC-UHFFFAOYSA-N
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Description

4-Formyl-3,5-dimethyl-1H-pyrrole-2-carbonitrile is an organic compound with the molecular formula C8H8N2O It is a derivative of pyrrole, characterized by the presence of formyl, methyl, and nitrile functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Formyl-3,5-dimethyl-1H-pyrrole-2-carbonitrile typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 3,5-dimethylpyrrole and formylating agents.

    Formylation: The formylation of 3,5-dimethylpyrrole can be achieved using Vilsmeier-Haack reaction conditions, where a formylating agent like N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl3) are used.

    Nitrile Introduction: The nitrile group can be introduced through a cyanation reaction, often using reagents like sodium cyanide (NaCN) or potassium cyanide (KCN) under appropriate conditions.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on scalability, cost-effectiveness, and safety. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

4-Formyl-3,5-dimethyl-1H-pyrrole-2-carbonitrile can undergo various chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: The nitrile group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the formyl or nitrile groups are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic or basic medium.

    Reduction: LiAlH4 in anhydrous ether or catalytic hydrogenation with palladium on carbon (Pd/C).

    Substitution: Nucleophiles like amines or alcohols under basic or acidic conditions.

Major Products

    Oxidation: 4-Carboxy-3,5-dimethyl-1H-pyrrole-2-carbonitrile.

    Reduction: 4-Formyl-3,5-dimethyl-1H-pyrrole-2-amine.

    Substitution: Various substituted pyrrole derivatives depending on the nucleophile used.

Scientific Research Applications

4-Formyl-3,5-dimethyl-1H-pyrrole-2-carbonitrile has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a precursor for the development of pharmaceutical agents targeting specific biological pathways.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Comparison with Similar Compounds

Similar Compounds

    3,5-Dimethyl-4-formyl-1H-pyrrole-2-carbonitrile: Similar structure but different substitution pattern.

    4-Formyl-3,5-dimethyl-1H-pyrrole-2-carboxylate: Contains a carboxylate group instead of a nitrile group.

    4-Formyl-3,5-dimethyl-1H-pyrrole-2-amine: Contains an amine group instead of a nitrile group.

Uniqueness

4-Formyl-3,5-dimethyl-1H-pyrrole-2-carbonitrile is unique due to its specific combination of formyl, methyl, and nitrile groups, which confer distinct chemical reactivity and potential biological activity. Its structural features make it a versatile intermediate for the synthesis of various derivatives with tailored properties.

Properties

IUPAC Name

4-formyl-3,5-dimethyl-1H-pyrrole-2-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N2O/c1-5-7(4-11)6(2)10-8(5)3-9/h4,10H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VIKAOEYUWJYWRC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(NC(=C1C=O)C)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

148.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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